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Introduction

Elacridar (GF120918) is a potent third-generation, non-competitive inhibitor of two key ATP-
binding cassette (ABC) transporters: P-glycoprotein (P-gp/ABCB1) and Breast Cancer
Resistance Protein (BCRP/ABCGZ2).[1][2] These transporters are expressed in various tissues,
including the gastrointestinal tract, blood-brain barrier, and tumor cells, where they function as
efflux pumps, actively extruding a wide range of xenobiotics, including many therapeutic drugs.
[3][4] This efflux mechanism can significantly reduce the intracellular concentration of drugs,
leading to decreased efficacy and the development of multidrug resistance (MDR) in cancer.[5]

[6]

These application notes provide a comprehensive overview and detailed protocols for
assessing the in vitro and in vivo effects of Elacridar on the uptake and efficacy of drugs that
are substrates of P-gp and/or BCRP.

Mechanism of Action

P-gp and BCRP are transmembrane proteins that utilize the energy from ATP hydrolysis to
transport substrates out of the cell, against a concentration gradient.[4] This active efflux
reduces the intracellular accumulation of substrate drugs, thereby limiting their therapeutic
effect. Elacridar inhibits this process by binding to the transporters, likely at an allosteric site,
which modulates their ATPase activity and prevents the conformational changes necessary for
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drug efflux.[7] By inhibiting P-gp and BCRP, Elacridar can restore the sensitivity of resistant
cells to chemotherapeutic agents and enhance the penetration of drugs into sanctuary sites like
the brain.[1][8]

Signaling Pathway of P-gp/BCRP Mediated Drug Efflux
and Inhibition by Elacridar
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

» 1. Saturable Active Efflux by P-Glycoprotein and Breast Cancer Resistance Protein at the
Blood-Brain Barrier Leads to Nonlinear Distribution of Elacridar to the Central Nervous

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1662867?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662867?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3608446/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3608446/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

System - PMC [pmc.ncbi.nim.nih.gov]

o 2. Elacridar, a third-generation ABCBL1 inhibitor, overcomes resistance to docetaxel in non-
small cell lung cancer - PMC [pmc.ncbi.nim.nih.gov]

o 3. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in
Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nim.nih.gov]

e 4. oaepublish.com [oaepublish.com]

o 5. Development and evaluation of a novel microemulsion formulation of elacridar to improve
its bioavailability - PubMed [pubmed.ncbi.nim.nih.gov]

e 6. The Role of Elacridar, a P-gp Inhibitor, in the Re-Sensitization of PAC-Resistant Ovarian
Cancer Cell Lines to Cytotoxic Drugs in 2D and 3D Cell Culture Models - PubMed
[pubmed.ncbi.nim.nih.gov]

o 7. Development and evaluation of a novel microemulsion formulation of elacridar to improve
its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

» 8. ingentaconnect.com [ingentaconnect.com]

 To cite this document: BenchChem. [Application Notes and Protocols: Assessing the Effect of
Elacridar on Drug Uptake]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662867#assessing-elacridar-effect-on-drug-uptake]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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